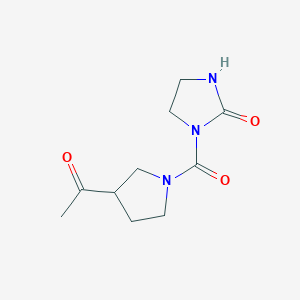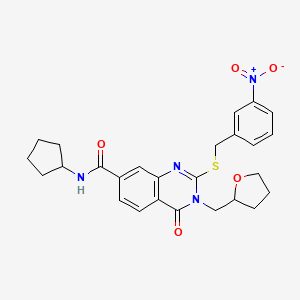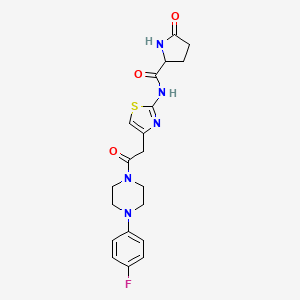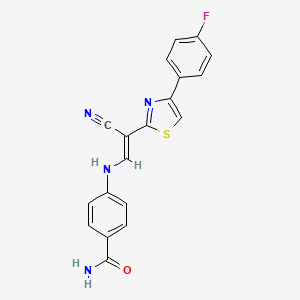
1-Bromo-2-methoxy-4-propoxybenzene
概要
説明
Synthesis Analysis
The synthesis of brominated methoxybenzenes can involve multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as demonstrated in the synthesis of Methyl 4-Bromo-2-methoxybenzoate . Another example includes the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through methylation and a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated methoxybenzenes can vary significantly. For instance, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . The solid-state structure of 1,2-dimethoxybenzene reveals trans and twisted methoxy groups . These findings suggest that the molecular structure of this compound would likely exhibit similar complexity, with the potential for various conformations depending on the substituents' positions and interactions.
Chemical Reactions Analysis
The chemical reactions involving brominated methoxybenzenes can include isomerization, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerizes in solution . Additionally, intermolecular interactions such as O→Br charge-transfer interactions have been observed in 1-(Dibromomethyl)-4-methoxy-2-methylbenzene . These types of reactions and interactions could be relevant to this compound, influencing its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structures. For example, the crystal structure and NMR data provide insights into the solid-state and solution behavior of these compounds . The presence of bromine atoms can significantly affect the compound's density, boiling point, and reactivity. The methoxy and propoxy groups in this compound would contribute to its solubility in organic solvents and potential for hydrogen bonding.
科学的研究の応用
Synthesis of Acetovanillone and Isoacetovanillone
1-Bromo-2-methoxy-4-propoxybenzene is used in the synthesis of compounds like acetovanillone and isoacetovanillone. For example, a study demonstrated the preparation of 1-methoxy-2-propoxybenzene, which was further used in Friedel-Crafts acetylation to obtain a mixture of acetovanillone derivatives (Huang Wei-bin et al., 2013).
Radical Cyclization to Tetrahydrofuran Derivatives
This compound also plays a role in the radical cyclization process. A study showed that the controlled-potential reduction of a derivative of this compound led to the formation of tetrahydrofuran derivatives in high yields (A. Esteves, E. Ferreira, M. J. Medeiros, 2007).
Arylation in Fragrance Synthesis
It has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process is significant in the synthesis of floral fragrances (A. Scrivanti et al., 2008).
Preparation and Properties of Sterically Protected Compounds
Research has been conducted on using derivatives of this compound for the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its use in the development of low-coordinate phosphorus compounds (Kozo Toyota et al., 2003).
Synthesis of Chiral Liquid Crystals
In the field of liquid crystal research, derivatives of this compound have been used to synthesize enantiopure trioxadecalin derived liquid crystals, highlighting its importance in materials science (B. Bertini et al., 2003).
Synthesis of Bioisosteric Colchicine Analogues
The compound has been utilized in the synthesis of bioisosteric colchicine analogues, a significant area in medicinal chemistry (D. Shishov et al., 2014).
Monomer Synthesis in Liquid Crystal Research
It's also important in synthesizing monomers for nematic liquid crystalline behavior, as demonstrated in a study focusing on monomers containing para-methoxyazobenzene as the mesogenic group (Guojie Wang et al., 2000).
特性
IUPAC Name |
1-bromo-2-methoxy-4-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVGJPKDBDIQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)


![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)